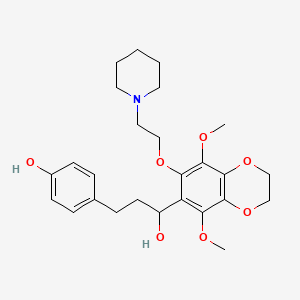
1,4-Benzodioxin-6-methanol, 2,3-dihydro-alpha-(2-(4-hydroxyphenyl)ethyl)-5,8-dimethoxy-7-(2-(1-piperidinyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-6-methanol, 2,3-dihydro-alpha-(2-(4-hydroxyphenyl)ethyl)-5,8-dimethoxy-7-(2-(1-piperidinyl)ethoxy)- is a complex organic compound that belongs to the class of benzodioxins. These compounds are characterized by a dioxin ring fused to a benzene ring. The presence of various functional groups, such as methanol, hydroxyphenyl, and piperidinyl, makes this compound potentially interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-6-methanol, 2,3-dihydro-alpha-(2-(4-hydroxyphenyl)ethyl)-5,8-dimethoxy-7-(2-(1-piperidinyl)ethoxy)- typically involves multiple steps, including:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: The hydroxyphenyl, methoxy, and piperidinyl groups can be introduced through various substitution reactions, often involving reagents like phenols, methanol, and piperidine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds typically involves:
Optimization of Reaction Conditions: To maximize yield and minimize by-products.
Use of Catalysts: To speed up reactions and improve efficiency.
Purification Techniques: Such as chromatography and crystallization to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxin-6-methanol, 2,3-dihydro-alpha-(2-(4-hydroxyphenyl)ethyl)-5,8-dimethoxy-7-(2-(1-piperidinyl)ethoxy)- can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The dioxin ring can be reduced under specific conditions.
Substitution: The hydroxyphenyl and piperidinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: For studying the effects of various functional groups on biological activity.
Medicine: Potential use in drug development due to its complex structure.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, leading to various biological effects. The presence of multiple functional groups allows for diverse interactions and potential pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin-6-methanol: A simpler analog without the additional functional groups.
2,3-Dihydro-1,4-benzodioxin: Lacks the methanol and other substituents.
5,8-Dimethoxy-1,4-benzodioxin: Contains methoxy groups but lacks the piperidinyl and hydroxyphenyl groups.
Properties
CAS No. |
88770-74-5 |
|---|---|
Molecular Formula |
C26H35NO7 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-[3-[5,8-dimethoxy-6-(2-piperidin-1-ylethoxy)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C26H35NO7/c1-30-22-21(20(29)11-8-18-6-9-19(28)10-7-18)23(32-15-14-27-12-4-3-5-13-27)24(31-2)26-25(22)33-16-17-34-26/h6-7,9-10,20,28-29H,3-5,8,11-17H2,1-2H3 |
InChI Key |
MGOBVQFCTRETSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCCO2)OC)OCCN3CCCCC3)C(CCC4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















